2-Pyridinecarbothioamide, 4-(hexylthio)-
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Overview
Description
2-Pyridinecarbothioamide, 4-(hexylthio)- is an organic compound with the molecular formula C12H18N2S2 It is a derivative of pyridinecarbothioamide, where a hexylthio group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(hexylthio)- typically involves the reaction of 2-pyridinecarbothioamide with hexylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution at the fourth position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(hexylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-(hexylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylthio group, reverting to the parent pyridinecarbothioamide.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridinecarbothioamide.
Substitution: Various substituted pyridinecarbothioamides depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-(hexylthio)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to form stable complexes with metal ions, which can interfere with cellular processes in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a ligand in coordination chemistry to study the interactions between metal ions and biological molecules.
Mechanism of Action
The mechanism by which 2-Pyridinecarbothioamide, 4-(hexylthio)- exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of stable complexes that can interfere with biological processes. For example, in anticancer applications, the compound can form complexes with metal ions that bind to DNA or proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbothioamide, 4-(cyclohexylthio)-: Similar structure but with a cyclohexyl group instead of a hexyl group.
2-Pyridinecarbothioamide, 4-(methylthio)-: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
2-Pyridinecarbothioamide, 4-(hexylthio)- is unique due to the presence of the hexylthio group, which imparts specific lipophilicity and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it distinct from its analogs .
Properties
CAS No. |
186044-64-4 |
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Molecular Formula |
C12H18N2S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-hexylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H18N2S2/c1-2-3-4-5-8-16-10-6-7-14-11(9-10)12(13)15/h6-7,9H,2-5,8H2,1H3,(H2,13,15) |
InChI Key |
JJOLFMASQDDADU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
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